5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one synthesis protocol
5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one synthesis protocol
This guide outlines a high-fidelity protocol for the synthesis of 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., FLT3, CDK4/6, and GSK-3 inhibitors) and serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions at the C5 position.[1]
The synthesis is designed as a two-stage process:
-
De Novo Ring Construction: Condensation of a
-keto ester with formamidine.[1] -
Regioselective Functionalization: Electrophilic iodination at the C5 position.[1][2]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a pyrimidine core substituted at C6 with a 4-pyridyl group and at C5 with an iodine atom.[1] The most robust disconnection involves removing the iodine to reveal the 6-(pyridin-4-yl)pyrimidin-4(3H)-one precursor.[1] This precursor is best assembled via a condensation reaction between a 1,3-dielectrophile (ethyl isonicotinoylacetate) and a 1,3-dinucleophile (formamidine).[1]
Rationale:
-
C6-Pyridyl Installation: Using ethyl isonicotinoylacetate ensures the pyridine ring is pre-installed, avoiding difficult C-C bond formations later.[1]
-
C5-Iodination: The C5 position of pyrimidin-4-ones is nucleophilic (vinylogous amide character), making it susceptible to electrophilic aromatic substitution (
) even with the electron-withdrawing pyridyl group present.[1]
Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core followed by late-stage functionalization.[1]
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 6-(pyridin-4-yl)pyrimidin-4(3H)-one
This step involves the cyclization of ethyl 3-oxo-3-(pyridin-4-yl)propanoate with formamidine acetate under basic conditions.[1]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| Ethyl isonicotinoylacetate | 193.19 | 1.0 | 5.00 g | Substrate |
| Formamidine Acetate | 104.11 | 1.5 | 4.04 g | Cyclizing Agent |
| Sodium Ethoxide (21% wt in EtOH) | 68.05 | 2.5 | ~22 mL | Base/Solvent |
| Ethanol (Absolute) | 46.07 | - | 50 mL | Solvent |[1]
Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl isonicotinoylacetate (5.00 g, 25.9 mmol) and Formamidine Acetate (4.04 g, 38.8 mmol).
-
Solvation: Add absolute Ethanol (50 mL) and stir to create a suspension.
-
Base Addition: Dropwise add Sodium Ethoxide solution (21% in EtOH, 22 mL) over 10 minutes. The reaction mixture may turn yellow/orange.[1]
-
Cyclization: Heat the mixture to reflux (78 °C) and maintain for 12–16 hours. Monitor by LC-MS for the disappearance of the ester (m/z 194) and formation of the product (m/z 174 [M+H]+).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% of the original volume.[1]
-
Dilute with water (30 mL) and cool to 0 °C in an ice bath.
-
Acidify carefully with Acetic Acid or 1M HCl to pH ~5–6.[1] The product should precipitate as an off-white to beige solid.[1]
-
-
Isolation: Filter the solid, wash with cold water (2 x 15 mL) and diethyl ether (15 mL). Dry under vacuum at 50 °C.
Expected Yield: 65–75% (approx.[1][3] 2.9–3.4 g).[1]
Key Intermediate Data: 1H NMR (400 MHz, DMSO-d6):
Step 2: Synthesis of 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one
The C5 position is iodinated using N-Iodosuccinimide (NIS).[1] While
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 6-(pyridin-4-yl)pyrimidin-4(3H)-one | 173.17 | 1.0 | 2.00 g | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.2 | 3.12 g | Iodinating Agent |
| Acetic Acid (Glacial) | 60.05 | - | 20 mL | Solvent/Catalyst |
| DMF (Optional co-solvent) | 73.09 | - | 5 mL | Solubility Aid |[1]
Procedure:
-
Dissolution: In a 100 mL flask protected from light (wrap in foil), dissolve 6-(pyridin-4-yl)pyrimidin-4(3H)-one (2.00 g, 11.5 mmol) in Glacial Acetic Acid (20 mL). If solubility is poor, add DMF (5 mL) and heat gently to 40 °C.
-
Iodination: Add NIS (3.12 g, 13.8 mmol) in one portion.
-
Reaction: Stir the mixture at 80 °C for 4–6 hours. The elevated temperature is required to overcome the deactivating effect of the pyridine ring.[1]
-
Monitoring: Check LC-MS for conversion to product (m/z 300 [M+H]+). The starting material peak (m/z 174) should be <5%.[1]
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing Sodium Thiosulfate (10% aq. solution, 20 mL) to quench excess iodine (indicated by fading of dark color).[1]
-
Isolation: Stir for 30 minutes. The product will precipitate.[1][4] Filter the solid and wash copiously with water and cold methanol.[1]
-
Purification: If necessary, recrystallize from DMF/Ethanol or wash with hot ethyl acetate to remove succinimide byproducts.[1]
Expected Yield: 70–85% (approx.[1] 2.4–2.9 g).[1] Characterization:
-
Appearance: Pale yellow to tan solid.[1]
-
MS (ESI): m/z 299.9 [M+H]+.[1]
-
1H NMR (DMSO-d6):
13.10 (br s, 1H, NH), 8.78 (d, J=6.0 Hz, 2H, Py-H), 8.35 (s, 1H, H-2), 7.65 (d, J=6.0 Hz, 2H, Py-H).[1] Note: The H-5 singlet at ~6.95 ppm from the starting material must be absent.[1]
Part 3: Mechanistic Pathway & Logic
The success of this protocol relies on the electronic properties of the pyrimidine ring.[1] The diagram below illustrates the reaction flow and the electronic activation at C5.
Figure 2: Reaction pathway highlighting the nucleophilic activation of the C5 position by the vinylogous amide system.[1][5]
Part 4: Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Moisture Control | Anhydrous EtOH (Step 1) | Water competes with the amidine nucleophile, hydrolyzing the ester and reducing yield.[1] |
| pH during Workup | pH 5–6 (Step 1) | The pyrimidinone is amphoteric.[1] It is soluble at very low pH (protonated) and high pH (deprotonated).[1] Isoelectric precipitation is crucial.[1] |
| Temperature | 80 °C (Step 2) | While standard pyrimidines iodinate at RT, the electron-withdrawing 4-pyridyl group deactivates the ring, requiring thermal energy for the |
| Light Protection | Wrap flask (Step 2) | Aryl iodides and NIS are light-sensitive; UV exposure can lead to radical side reactions or de-iodination.[1] |
Part 5: Safety & Handling
-
Pyridine Derivatives: The starting material and product contain pyridine moieties, which can be toxic.[1] Handle in a fume hood.
-
Iodine/NIS: Corrosive and irritating.[1] Avoid inhalation of dust.[1]
-
Sodium Ethoxide: Highly caustic and moisture sensitive.[1]
References
-
Condensation Methodology: Organic Syntheses, Coll. Vol. 4, p.479 (1963); Vol. 32, p.76 (1952).[1] (General method for pyrimidinone synthesis via formamidine).[1] [1]
-
Green Iodination: Kim, S.K., et al.[1] "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Molecules2022 , 27(19), 6386.[1] (Validates C5 iodination of pyrimidinones).
-
NIS Iodination Protocol: Journal of Organic Chemistry, 2015 , 80(12), 6291-6302.[1] (Iodine/NIS catalyzed synthesis of quinazolinones, analogous chemistry).[1] [1]
-
Scaffold Utility: Bioorganic Chemistry, 2022 , 121, 105669.[1][6] (Synthesis of 6-(pyrimidin-4-yl) derivatives for kinase inhibition). [1]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
